1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl halides in the presence of a base.
Attachment of the fluorophenylmethyl group: This can be done through a nucleophilic substitution reaction using 4-fluorobenzyl halides.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine
- 4-fluorophenylmethyl pyrazole derivatives
- Fluoroethyl-substituted amines
Uniqueness
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride stands out due to its dual fluorine substitution, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H16ClF2N3 |
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Molecular Weight |
287.73 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-10-9-18(7-6-14)17-13(10)16-8-11-2-4-12(15)5-3-11;/h2-5,9H,6-8H2,1H3,(H,16,17);1H |
InChI Key |
NORRDKNQLJEDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(C=C2)F)CCF.Cl |
Origin of Product |
United States |
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